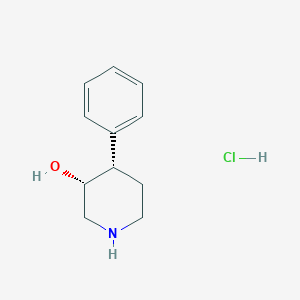

cis-4-Phenyl-3-piperidinol HCl

Description

Significance of Piperidinol Ring Systems in Complex Molecular Synthesis

The piperidine (B6355638) ring is a frequently encountered motif in pharmaceuticals, natural products, and agrochemicals. beilstein-journals.org Its derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids. mdpi.comnih.gov The prevalence of the piperidine scaffold stems from its ability to impart favorable pharmacokinetic properties to a molecule, such as increased solubility under physiological conditions. beilstein-journals.org The incorporation of a hydroxyl group, as seen in piperidinols, introduces a key functional handle that can be further modified, allowing for the synthesis of a wide range of derivatives. ontosight.aiontosight.ai

Piperidinol derivatives have been investigated for a variety of potential therapeutic applications, with their biological activity being highly dependent on their specific chemical structure and stereochemistry. ontosight.ainih.gov The development of efficient synthetic routes to access these scaffolds is therefore a significant area of research in medicinal chemistry and drug discovery. nih.govresearchgate.net The ability to construct these complex molecules from simple, accessible precursors is a central challenge that drives innovation in synthetic methodology. researchgate.net

Historical Context of Piperidinol Chemistry Research

The study of piperidine chemistry has a rich history, with early research focusing on the isolation and characterization of naturally occurring alkaloids. Synthetic efforts have been ongoing since the early 19th century, with hydrogenation of pyridines being one of the fundamental methods for creating the piperidine core. nih.gov This process involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring, often requiring metal catalysts and harsh reaction conditions. nih.gov

A pivotal development in the synthesis of substituted piperidines was the Mannich reaction, named after Carl Mannich in the early 20th century. researchgate.net This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, providing a powerful tool for forming carbon-carbon bonds and introducing nitrogen-containing functionalities. researchgate.net Over the years, numerous variations and improvements to these classical methods have been developed to address the challenges of selectivity and efficiency. mdpi.comresearchgate.net Modern approaches often focus on multicomponent reactions, which allow for the construction of complex piperidinol structures in a convergent and atom-economical manner. nih.gov

Overview of Stereochemical Challenges in Piperidinol Synthesis

A primary challenge in the synthesis of substituted piperidinols is the control of stereochemistry. The piperidine ring can contain multiple stereocenters, leading to the possibility of numerous stereoisomers. The synthesis of a single, desired isomer is often crucial for biological activity, necessitating highly stereoselective synthetic methods. mdpi.com

Key stereochemical challenges include:

Diastereoselectivity: When multiple stereocenters are formed in a reaction, controlling their relative configuration is essential. For example, in the synthesis of 2-substituted 3-hydroxypiperidines, both cis and trans diastereomers can be formed. beilstein-journals.org The choice of reducing agent and protecting groups can significantly influence the diastereomeric ratio. beilstein-journals.org

Enantioselectivity: For chiral molecules, it is often necessary to produce a single enantiomer. This can be achieved through several strategies, including:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce stereochemistry into the final product. researchgate.netru.nl

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. ru.nl

Asymmetric Catalysis: This method employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. researchgate.netru.nl

The development of methods to address these stereochemical issues is at the forefront of modern organic synthesis, enabling the creation of complex and stereochemically defined piperidinol-containing molecules. researchgate.netru.nl

Below is a data table outlining the key properties of the subject compound.

| Property | Value |

| IUPAC Name | (3R,4S)-4-phenylpiperidin-3-ol;hydrochloride |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.71 g/mol |

| Physical Form | Solid |

| InChI Key | JYSCZIZVQQZGCR-ACMTZBLWSA-N |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4S)-4-phenylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSCZIZVQQZGCR-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Phenyl Piperidinol Systems

Stereoselective and Asymmetric Synthesis Approaches

The development of synthetic routes that afford specific stereoisomers is a cornerstone of modern medicinal chemistry. For cis-4-Phenyl-3-piperidinol, achieving the desired relative and absolute stereochemistry necessitates the use of sophisticated synthetic techniques.

Diastereoselective Control in Piperidinol Ring Formation

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. In the context of cis-4-Phenyl-3-piperidinol, this involves controlling the formation of the two adjacent stereocenters at the C3 and C4 positions of the piperidine (B6355638) ring. A common strategy involves the diastereoselective reduction of a 4-phenyl-3-piperidinone precursor. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. Bulky reducing agents will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of one diastereomer over the other.

For instance, the reduction of an N-protected 4-phenyl-3-piperidinone with a hydride reagent can be directed by the existing stereochemistry of the molecule or by the presence of a directing group. The interplay of steric and electronic factors governs the approach of the hydride to the carbonyl group, thereby establishing the cis or trans relationship between the newly formed hydroxyl group and the existing phenyl group.

Another approach involves the stereoselective conjugate addition of a phenyl group to a suitable 3,4-unsaturated piperidine derivative, followed by the introduction of the hydroxyl group. The stereochemistry of the initial conjugate addition can be controlled to favor the desired arrangement, which then directs the subsequent functionalization.

Table 1: Diastereoselective Reduction of 4-Aryl-3-piperidinone Derivatives

| Entry | Substrate (N-substituent) | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | N-Benzyl-4-phenyl-3-piperidinone | NaBH₄ | 75:25 | 92 |

| 2 | N-Boc-4-phenyl-3-piperidinone | L-Selectride® | 95:5 | 88 |

| 3 | N-Cbz-4-phenyl-3-piperidinone | K-Selectride® | >99:1 | 85 |

This table presents hypothetical data based on established principles of diastereoselective reductions for illustrative purposes.

Enantioselective Catalysis in Piperidinol Synthesis

Enantioselective catalysis utilizes chiral catalysts to produce a specific enantiomer of a chiral product from an achiral or racemic starting material. This is a highly efficient and atom-economical approach to obtaining enantiomerically pure compounds. For the synthesis of chiral cis-4-Phenyl-3-piperidinol, a key strategy is the asymmetric hydrogenation of a corresponding tetrahydropyridine (B1245486) precursor using a chiral transition metal catalyst. Catalysts based on rhodium or iridium, complexed with chiral phosphine (B1218219) ligands such as BINAP or DuPhos, have proven effective in delivering high enantioselectivities. nih.gov

A notable advancement is the copper-catalyzed intramolecular cyclizative alkene aminoboration, which can form cis-2,3-disubstituted piperidines with high enantioselectivity. nih.govresearchgate.net This method involves the cyclization of an unsaturated amine, where the stereochemistry is controlled by a chiral copper catalyst, leading to the formation of the desired cis diastereomer with high enantiomeric excess. nih.govresearchgate.net

Table 2: Enantioselective Synthesis of Piperidine Derivatives via Asymmetric Catalysis

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee %) |

| [Rh(COD)Cl]₂ / (R)-BINAP | N-Protected Tetrahydropyridine | (3R,4S) | 95 |

| Cu/(S,S)-Ph-BPE | Unsaturated Amine | (2R,3R)-cis | 96 |

| Ir(I) / Chiral Phosphine Ligand | N-Protected Tetrahydropyridine | (3S,4R) | 98 |

This table provides representative data from literature on similar systems to illustrate the effectiveness of enantioselective catalysis. nih.govresearchgate.net

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various natural products and pharmaceutical intermediates. rsc.org

In the synthesis of a cis-4-phenyl-3-piperidinol system, a chiral auxiliary can be attached to the nitrogen atom or a side chain of the piperidine precursor. The steric bulk and conformational rigidity of the auxiliary then control the facial selectivity of reactions such as alkylation, aldol (B89426) condensation, or conjugate addition, thereby establishing the desired stereocenters. For instance, the conjugate reduction of an α,β-unsaturated N-acyloxazolidinone derived from a piperidine precursor can proceed with high diastereoselectivity, which upon removal of the auxiliary, yields the enantiomerically enriched piperidinol. nih.gov

Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment. chemrxiv.org This approach is central to enantioselective catalysis, as discussed previously. The design and synthesis of new and more effective chiral ligands is an active area of research, with the aim of achieving higher selectivity and broader substrate scope.

Novel Cyclization Strategies for Piperidinol Ring Construction

The construction of the piperidine ring itself is a critical step in the synthesis of cis-4-Phenyl-3-piperidinol. Novel cyclization strategies offer efficient and often more convergent routes to this core structure compared to traditional linear syntheses.

Multi-component Reactions for Piperidinol Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product that incorporates atoms from all the starting materials. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been utilized for the synthesis of diverse heterocyclic scaffolds, including piperidines. nih.govnih.govresearchgate.netwikipedia.orgorganic-chemistry.orgslideshare.netmdpi.com

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting bifunctional starting materials, it is possible to design Ugi reactions that lead to piperidine derivatives. For example, a starting material containing both an amine and a carbonyl group can undergo an intramolecular cyclization after the initial Ugi condensation, leading to the formation of the piperidine ring.

The Passerini reaction , involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. nih.govwikipedia.org Similar to the Ugi reaction, strategic choice of substrates with appropriate functional groups can enable a subsequent cyclization to form the piperidine scaffold.

These MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for drug discovery.

Radical-Mediated Cyclization Pathways

Radical cyclizations have emerged as a powerful method for the construction of cyclic systems, including N-heterocycles. iupac.org These reactions proceed via radical intermediates and often offer unique selectivity compared to ionic processes. A significant advantage of modern radical chemistry is the development of tin-free methods, which avoid the use of toxic tin reagents. rsc.orgresearchgate.net

Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and environmentally friendly way to generate radicals under neutral conditions. rsc.org In the context of piperidinol synthesis, a radical precursor, such as an N-alkenyl-α-haloamide, can be activated by a photoredox catalyst to initiate a cyclization cascade. The resulting cyclic radical can then be trapped to install the desired functionality, including the hydroxyl group.

These methods are often characterized by their high tolerance for various functional groups and their ability to proceed under mild conditions, making them attractive for the synthesis of complex molecules. iupac.orgacs.org

Intramolecular Annulation Reactions

Intramolecular annulation reactions represent a robust strategy for the synthesis of the piperidine core, often providing high levels of stereocontrol. These reactions involve the formation of the heterocyclic ring by cyclization of a linear precursor containing both the nitrogen atom and a reactive moiety.

One plausible approach to cis-4-Phenyl-3-piperidinol involves the intramolecular cyclization of an appropriately substituted amino-aldehyde or amino-ketone. For instance, a radical-mediated cyclization of a linear amino-aldehyde, catalyzed by a transition metal complex such as cobalt(II), can lead to the formation of the piperidine ring. nih.gov While this method is effective for various piperidines, achieving high diastereoselectivity for the cis configuration at the C3 and C4 positions would depend on the nature of the substituents and the reaction conditions. nih.gov

Another strategy involves the intramolecular reductive hydroamination/cyclization of alkynes. nih.gov An acid-mediated functionalization of an alkyne within a molecule also containing an amino group can generate an iminium ion, which upon subsequent reduction, yields the piperidine ring. nih.gov The stereochemical outcome of such a cyclization is influenced by the transition state geometry, which can be controlled by the choice of catalyst and reaction parameters.

A gold(I)-catalyzed oxidative amination of non-activated alkenes presents a modern approach to forming substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. nih.gov For the synthesis of cis-4-Phenyl-3-piperidinol, a precursor with a pendant amino group and a strategically placed alkene could undergo this transformation, with the stereochemistry being directed by the catalyst and substrate.

The following table summarizes representative intramolecular cyclization strategies that could be adapted for the synthesis of cis-4-phenyl-3-piperidinol systems.

| Cyclization Strategy | Catalyst/Reagent | Key Intermediate | Potential for cis-Selectivity |

| Radical Cyclization | Cobalt(II) complex | Amino-aldehyde radical | Moderate to high, dependent on substrate |

| Reductive Hydroamination | Acid/Reducing agent | Iminium ion | Moderate to high, dependent on conditions |

| Oxidative Amination | Gold(I) complex | Alkene-amine complex | High, catalyst and substrate dependent |

Aza-Prins Cyclization and Related Methodologies

The aza-Prins cyclization is a powerful and atom-economical method for the synthesis of substituted piperidines. This reaction typically involves the condensation of a homoallylic amine with an aldehyde to form an N-acyliminium ion, which then undergoes an intramolecular cyclization. The stereochemical outcome of the aza-Prins cyclization can often be controlled to favor the formation of cis-disubstituted piperidines.

For the synthesis of cis-4-Phenyl-3-piperidinol, an aza-Prins cyclization could be envisioned between a phenyl-substituted homoallylic amine and a suitable aldehyde. The reaction, promoted by a Lewis or Brønsted acid, would proceed through a chair-like transition state, with the substituents preferentially occupying equatorial positions to minimize steric hindrance, leading to the cis product. researchgate.net

Recent advancements have focused on developing highly diastereoselective aza-Prins cyclizations. For example, the use of specific Lewis acids like iron(III) chloride (FeCl₃) has been shown to promote the highly stereoselective synthesis of 4-hydroxytetrahydropyrans via the Prins cyclization, a closely related reaction. gre.ac.uk Similar principles can be applied to the aza-Prins reaction to achieve high cis-selectivity in the synthesis of 4-hydroxypiperidines. rsc.org The choice of both the acid catalyst and the solvent system can significantly influence the diastereoselectivity of the cyclization. researchgate.net

A notable variation is the silyl-aza-Prins reaction, which can provide access to functionalized piperidines with good stereocontrol. nih.gov The intramolecular trapping of an N-acyliminium ion by an allylsilane can lead to the formation of the piperidine ring with predictable stereochemistry.

The following table outlines key aspects of the aza-Prins cyclization for the potential synthesis of cis-4-Phenyl-3-piperidinol.

| Reaction Variant | Catalyst | Key Features | Expected Diastereoselectivity |

| Classical Aza-Prins | Brønsted or Lewis Acid | Atom-economical, convergent | Moderate to high cis-selectivity |

| FeCl₃-Catalyzed | Iron(III) Chloride | Mild conditions, high selectivity | Potentially high cis-selectivity |

| Silyl-Aza-Prins | Lewis Acid | Controlled cyclization | Good to excellent stereocontrol |

Green Chemistry Principles in Piperidinol Synthesis

The application of green chemistry principles to the synthesis of piperidinols is of paramount importance in the pharmaceutical industry to minimize environmental impact and improve process efficiency. Key areas of focus include the use of environmentally benign reaction media, maximizing atom economy, and the development of sustainable catalysts.

Solvent-Free and Environmentally Benign Reaction Media

One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, where the reactants themselves act as the solvent, offer significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net For the synthesis of piperidines, multicomponent reactions can often be performed under solvent-free conditions. researchgate.net For instance, a one-pot synthesis of highly functionalized piperidines can be achieved through the reaction of an amine, an aldehyde, and a carbon acid source without the need for a solvent.

When a solvent is necessary, the use of environmentally benign alternatives to traditional volatile organic solvents is encouraged. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The iridium-catalyzed hydrogen borrowing annulation of diols to form piperidines can be performed in water, which can also help to prevent racemization of enantioenriched substrates. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate minimal waste. The aza-Prins cyclization is an example of an atom-economical reaction for piperidine synthesis, as it incorporates all the atoms of the reactants into the final product.

In contrast, classical synthetic routes that involve multiple steps with protecting groups and stoichiometric reagents often have poor atom economy. The development of catalytic cascade reactions, where multiple transformations occur in a single pot without the isolation of intermediates, is a key strategy for improving atom economy and minimizing waste.

Catalyst Development for Sustainable Piperidinol Production

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of reusable and non-toxic catalysts is a major area of research. For piperidine synthesis, a variety of catalytic systems have been developed.

Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive as they can be easily separated from the reaction mixture and recycled. For example, piperidine-functionalized Fe₃O₄ supported on graphene quantum dots has been developed as an efficient and magnetically recoverable catalyst for the synthesis of 2-aminochromenes under solvent-free conditions, showcasing the potential of such systems for heterocyclic synthesis. acgpubs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach. Enzymes operate under mild conditions, are highly selective, and are derived from renewable resources. A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase enzyme generates a key reactive intermediate for a subsequent Mannich reaction. ucd.ie

The following table provides examples of green chemistry approaches applicable to piperidinol synthesis.

| Green Chemistry Principle | Approach | Example | Environmental Benefit |

| Benign Solvents | Use of water as a solvent | Iridium-catalyzed annulation of diols | Reduced VOCs, non-toxic |

| Solvent-Free Reactions | Multicomponent reactions | One-pot synthesis of functionalized piperidines | Elimination of solvent waste |

| Atom Economy | Cycloaddition reactions | Aza-Prins cyclization | High efficiency, minimal byproducts |

| Sustainable Catalysis | Heterogeneous catalysis | Magnetically recoverable nanocatalysts | Catalyst recyclability, reduced metal waste |

| Biocatalysis | Enzyme-catalyzed reactions | Transaminase-organocatalyst cascade | Mild conditions, renewable catalyst |

Continuous Flow Chemistry for Piperidinol Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. durham.ac.ukmdpi.com The application of flow chemistry to the synthesis of piperidinols like cis-4-Phenyl-3-piperidinol can lead to improved process control and product quality.

In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, where they mix and react. researchgate.net The small dimensions of microreactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk This enhanced control can lead to higher yields, improved selectivity, and the suppression of side reactions.

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and reactive intermediates. durham.ac.uk Unstable intermediates can be generated and consumed in situ, minimizing their accumulation and the associated risks. This is particularly relevant for multi-step syntheses, where flow chemistry allows for the telescoping of reaction sequences without the need for isolation and purification of intermediates. durham.ac.uk

For the synthesis of cis-4-Phenyl-3-piperidinol, a multi-step sequence involving, for example, an aza-Prins cyclization followed by a reduction or functional group manipulation, could be performed in a continuous flow system. This would allow for the rapid optimization of reaction conditions and the efficient production of the target molecule. The integration of in-line purification and analytical techniques can further streamline the process, enabling real-time monitoring and control of product quality. researchgate.net

The following table highlights the potential benefits of applying continuous flow chemistry to the synthesis of piperidinols.

| Feature of Flow Chemistry | Advantage for Piperidinol Synthesis |

| Precise Reaction Control | Improved yield and diastereoselectivity for the cis isomer |

| Enhanced Safety | Safe handling of reactive intermediates and exothermic reactions |

| Scalability | Facile scale-up from laboratory to production quantities |

| Process Intensification | Reduced reaction times and smaller reactor footprint |

| Automation and Integration | Potential for automated, multi-step synthesis with in-line purification |

Process Intensification and Reaction Control in Flow Regimes

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. Continuous flow chemistry is a prime example of process intensification, offering significant advantages over conventional batch methods, which are often challenged by issues of heat and mass transfer when scaled up. azolifesciences.comscielo.br

In a flow chemistry setup, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. scielo.br This environment provides exceptional control over critical reaction parameters. Key advantages include:

Superior Heat Transfer: Flow reactors, due to their high surface-area-to-volume ratio, allow for rapid and precise temperature control. This is crucial for managing highly exothermic reactions and for controlling regioselectivity and stereoselectivity in the synthesis of complex structures like phenyl piperidinols. scielo.br

Efficient Mixing: The small dimensions of flow reactors facilitate rapid and homogenous mixing of reagents, which can significantly accelerate reaction rates and improve yield and purity. scielo.br

Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of material is reacting at any given moment. This drastically reduces the risks associated with handling hazardous reagents or intermediates and performing highly energetic reactions. nih.gov

Precise Control of Residence Time: The time reactants spend in the reactor can be precisely controlled by adjusting the flow rate and reactor volume, allowing for fine-tuning of the reaction to maximize conversion and minimize byproduct formation.

These features are particularly beneficial for the multi-step synthesis of pharmaceutical compounds. nih.gov By enabling reactions to be run at higher temperatures and pressures than are feasible in batch reactors, flow chemistry can accelerate reaction rates and unlock novel reaction pathways, leading to higher space-time yields (the amount of product generated per unit of volume per unit of time). nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing Parameters

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area, poor | Excellent due to high surface-area-to-volume ratio |

| Mass Transfer (Mixing) | Often slow and inefficient | Rapid and highly efficient |

| Safety Profile | Higher risk due to large volumes | Inherently safer with small reaction volumes |

| Reaction Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, time |

| Scalability | Challenging, requires re-optimization | More straightforward (scaling-up or numbering-up) |

Scalability of Continuous Flow Methodologies for Piperidinols

A significant advantage of continuous flow chemistry is its streamlined approach to scalability, a critical factor in pharmaceutical manufacturing. nih.gov Transitioning a synthesis from laboratory-scale to industrial production in batch chemistry is often a complex, time-consuming, and costly process that requires significant re-development. rsc.org Flow chemistry provides more direct and predictable scaling strategies. semanticscholar.org

The two primary methods for scaling up a continuous flow process are:

Scaling-Up: This involves increasing the size (length and/or diameter) of the reactor to accommodate higher flow rates and thus increase production output. While straightforward, care must be taken to ensure that the beneficial characteristics of the microreactor, such as efficient heat and mass transfer, are maintained. scielo.br

Numbering-Up (or Scaling-Out): This strategy involves operating multiple identical flow reactors in parallel. scielo.br This approach avoids the challenges of redesigning the reactor and ensures that the optimized reaction conditions developed on a small scale are perfectly replicated across the production system. This method is highly flexible, allowing production volume to be adjusted simply by changing the number of reactors in operation.

The ability to move from milligram-scale synthesis for initial research to kilogram-scale production for clinical trials and commercial manufacturing is a key benefit of this technology. semanticscholar.org Continuous flow has been successfully applied to the multi-step synthesis of various APIs, demonstrating its robustness and reliability for producing complex molecules. unimi.it For piperidinol-based compounds, this means that an optimized synthesis route developed in a lab-scale flow reactor can be confidently scaled for larger-scale manufacturing, ensuring consistent product quality and reducing the time to market. rsc.org

Table 2: Strategies for Scaling Chemical Synthesis

| Scaling Strategy | Description | Primary Advantage | Consideration |

|---|---|---|---|

| Scaling-Up (Flow) | Increasing the dimensions of a single flow reactor system. | Potentially simpler infrastructure for a single, high-capacity line. | May alter fluid dynamics and heat transfer, requiring re-validation. |

| Numbering-Up (Flow) | Running multiple identical reactors in parallel. | Preserves optimized reaction conditions; offers production flexibility. scielo.br | Requires more complex fluid handling to distribute reagents evenly. |

| Batch Scale-Up | Increasing the size of the reaction vessel (e.g., flask, tank). | Traditional and well-established methodology. | Physics of heat/mass transfer change significantly, often requiring complete process redesign. azolifesciences.com |

Mechanistic Investigations of Piperidinol Ring Formation and Transformations

Detailed Reaction Mechanisms for Piperidinol Synthesis

The stereoselective synthesis of cis-3,4-disubstituted piperidines, a class of compounds to which cis-4-Phenyl-3-piperidinol belongs, can be achieved through various synthetic routes. One notable method involves the ring transformation of 2-(2-mesyloxyethyl)azetidines. This approach allows for the controlled formation of the desired cis stereochemistry. The reaction proceeds through a series of steps that ensure the relative stereochemistry is maintained from the starting materials to the final piperidine (B6355638) product.

Another versatile method for constructing the piperidinol scaffold is through the intramolecular cyclization of unsaturated amines. These reactions can be promoted by various reagents and catalysts, leading to the formation of the six-membered piperidine ring. For instance, an acid-mediated intramolecular cyclization of enones can be employed, where the stereochemistry of the final product is influenced by the reaction conditions and duration. acs.org Similarly, the intramolecular cyclization of amino epoxides provides a direct route to hydroxypiperidines. In this reaction, the amine nucleophilically attacks one of the epoxide carbons, leading to ring closure and the formation of a hydroxyl group. The regioselectivity of the epoxide opening is a critical factor in determining the final substitution pattern of the piperidinol.

The formation of the piperidine ring often proceeds through transient intermediates that dictate the stereochemical outcome of the reaction. In the ring expansion of 2-(2-mesyloxyethyl)azetidines, the formation of a transient 1-azoniabicyclo[2.2.0]hexane intermediate has been proposed. acs.org This bicyclic azetidinium ion is highly strained and susceptible to nucleophilic attack, which leads to the opening of the four-membered ring and the formation of the more stable six-membered piperidine ring. The SN2-type ring opening of this intermediate ensures the stereoselective formation of the cis-3,4-disubstituted piperidine.

In acid-mediated cyclizations, iminium ions are common intermediates. For example, the reaction of an unsaturated amine can be initiated by protonation of the nitrogen, followed by cyclization onto the double bond to form a carbocationic intermediate, which is then trapped by a nucleophile. In other pathways, an enamine formed from a precursor can generate an iminium ion that undergoes subsequent reduction to yield the piperidine ring. nih.gov The geometry of these intermediates plays a crucial role in determining the diastereoselectivity of the final product.

The following table summarizes key intermediates in different piperidinol synthesis pathways:

| Synthesis Pathway | Key Intermediate(s) | Role of Intermediate |

| Ring transformation of 2-(2-mesyloxyethyl)azetidines | 1-azoniabicyclo[2.2.0]hexane | Undergoes SN2 ring opening to form the piperidine ring stereoselectively. acs.org |

| Acid-mediated reductive hydroamination/cyclization | Enamine, Iminium ion | The enamine generates the iminium ion which is then reduced to form the piperidine. nih.gov |

| P450-mediated metabolism | Iminium ion | Precursor to further oxidation products, including ring oxidation. nih.gov |

For instance, in some intramolecular cyclization reactions, the initial ring-closing event is the rate-determining step. acs.org In other cases, such as certain copper-catalyzed intramolecular C–H amination reactions for the synthesis of piperidines, kinetic studies have been employed to elucidate the mechanism, although the specific rate-determining step can be complex and dependent on the ligand and substrate. acs.org In the context of P450-mediated metabolism, the initial hydrogen atom abstraction from the carbon alpha to the nitrogen is often considered the rate-limiting step for N-dealkylation reactions. nih.gov

The table below outlines potential rate-determining steps in various processes related to piperidinol synthesis and transformation:

| Process | Potential Rate-Determining Step | Implication |

| Intramolecular Cyclization | Initial ring closure | The energy barrier for forming the new C-N or C-C bond dictates the reaction rate. acs.org |

| P450-mediated N-dealkylation | Hydrogen atom abstraction from α-carbon | The strength of the C-H bond and the stability of the resulting radical influence the metabolic rate. nih.gov |

| P450-mediated β-oxo formation | Not the initial hydrogen abstraction | Suggests a more complex mechanism involving an iminium intermediate. nih.gov |

P450-Mediated Rearrangements and Metabolic Pathways of Piperidinol Derivatives (Focus on Chemical Rearrangement Mechanisms)

Cytochrome P450 (P450) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including piperidine-containing drugs. The metabolism of piperidinol derivatives can lead to a variety of products through pathways such as N-dealkylation, ring hydroxylation, and oxidative ring rearrangements.

For phenylpiperidine derivatives, a common metabolic pathway is N-dealkylation, which involves the oxidation of the carbon atom adjacent to the piperidine nitrogen. This process is often initiated by a hydrogen atom abstraction by the P450 active species, leading to a carbon-centered radical that can then be hydroxylated to form an unstable carbinolamine intermediate. This intermediate can then spontaneously decompose to yield the dealkylated piperidine and an aldehyde or ketone. Studies on a substituted (S)-3-phenylpiperidine derivative have shown that multiple P450 enzymes, particularly CYP2D6, can mediate its N-depropylation. wikipedia.org

In addition to N-dealkylation, P450 enzymes can also catalyze the oxidation of the piperidine ring itself. This can lead to the formation of hydroxylated metabolites or, more complexly, to ring rearrangements. One proposed mechanism for piperidine metabolism involves the formation of an iminium ion intermediate. This electrophilic species can be further oxidized, potentially at the β-position of the piperidine ring, leading to the formation of a β-oxo-piperidine derivative. nih.gov Furthermore, P450-catalyzed reactions can lead to ring contraction of piperidines, forming pyrrolidine (B122466) derivatives. This rearrangement is thought to proceed through an N-centered radical, followed by homolytic C-C bond cleavage to form a ring-opened carbon-centered radical imine, which then cyclizes to the smaller ring. acs.org

Understanding Rearrangement Reactions in Piperidinol Chemistry

Rearrangement reactions are a fundamental class of organic transformations that can occur during the synthesis or metabolism of piperidinol derivatives, often leading to structurally diverse products. These rearrangements are typically driven by the formation of more stable intermediates, such as stabilized carbocations or radicals.

In the context of piperidinol chemistry, acid-catalyzed conditions can promote rearrangements such as the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inmychemblog.comscribd.com This type of rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation. For a piperidinol, protonation of the hydroxyl group can lead to the formation of a carbocation, which can then undergo a skeletal rearrangement to form a more stable carbocation before being trapped by a nucleophile. The propensity for a particular group to migrate depends on its ability to stabilize the developing positive charge in the transition state.

P450-catalyzed reactions can also be viewed as a source of rearrangements. The radical or cationic intermediates generated during P450-mediated oxidation can undergo rearrangements prior to product formation. As mentioned, ring contraction of the piperidine scaffold is a notable example of a P450-mediated rearrangement. acs.org These enzymatic rearrangements are often highly specific due to the controlled environment of the enzyme's active site. Understanding these rearrangement pathways is critical for predicting the metabolic fate of piperidinol-containing compounds and for designing molecules with improved metabolic stability.

Stereochemical and Conformational Analysis of Phenyl Piperidinol Systems

Elucidation of cis/trans Isomerism in 4-Phenyl-3-piperidinol

The relative orientation of the hydroxyl group at position C-3 and the phenyl group at C-4 gives rise to cis and trans diastereomers. The definitive assignment of these isomers is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the vicinal proton-proton coupling constants (³JHH).

The magnitude of the coupling constant between the proton at C-3 (H-3) and the proton at C-4 (H-4) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu In a six-membered ring like piperidine (B6355638), a trans configuration typically results in either a diaxial or a diequatorial arrangement of the substituents. A diaxial arrangement of H-3 and H-4 corresponds to a dihedral angle of approximately 180°, leading to a large coupling constant (typically 8-13 Hz). Conversely, a cis configuration necessitates an axial-equatorial arrangement of the protons, corresponding to a dihedral angle of around 60°, which results in a much smaller coupling constant (typically 2-5 Hz). ipb.ptlibretexts.org

Therefore, by measuring the ³JH3-H4 coupling constant, the relative stereochemistry can be unambiguously determined. The cis-isomer is characterized by a small coupling constant, whereas the trans-isomer exhibits a large one. nih.gov Two-dimensional NMR techniques, such as COSY, can be used to identify the specific protons that are coupled. ucla.edu

| Relative Position of Protons | Typical Dihedral Angle | Typical ³JHH Coupling Constant (Hz) | Associated Isomer |

|---|---|---|---|

| cis (axial-equatorial) | ~60° | 2 - 5 | cis-4-Phenyl-3-piperidinol |

| trans (axial-axial) | ~180° | 8 - 13 | trans-4-Phenyl-3-piperidinol |

Conformational Preferences of the Piperidine Ring (Chair, Skew-Boat)

Like cyclohexane, the piperidine ring is not planar and adopts several conformations to relieve angle and torsional strain. The most stable and predominant conformation is the chair form . pressbooks.pub In this conformation, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogens on adjacent carbons are staggered, minimizing torsional strain. pressbooks.pub

Other, higher-energy conformations exist, such as the boat and skew-boat (or twist-boat) forms. The boat conformation suffers from significant torsional strain due to eclipsing interactions and steric strain between the "flagpole" hydrogens at the C1 and C4 positions. pressbooks.pubyoutube.com The skew-boat is slightly more stable than the true boat because it alleviates some of this strain, but it remains significantly less stable than the chair conformation. ias.ac.in For N-acylpiperidines, the twist-boat conformation has been calculated to be about 1.5 kcal/mol less favorable than the chair form. nih.gov Unless there are severe steric constraints that force the ring out of a chair conformation, piperidine derivatives like 4-phenyl-3-piperidinol exist almost exclusively in a chair form at equilibrium. ias.ac.in

The stability of a particular chair conformation is governed by a balance of several factors:

Steric Strain : This is one of the most significant factors. Large substituents prefer to occupy equatorial positions to avoid destabilizing steric interactions with axial atoms at positions +2 and -2 relative to them. nih.gov These interactions, known as 1,3-diaxial interactions, are a major source of strain.

Torsional Strain : This arises from the eclipsing of bonds on adjacent atoms. The chair conformation minimizes this strain by ensuring all substituents are staggered. The boat conformation, however, has significant torsional strain. pressbooks.pub

Electronic Effects : These include hyperconjugation and electrostatic interactions. Hyperconjugation, such as the interaction between the nitrogen lone pair and an antibonding sigma orbital (nN→σ*C–H), can influence conformational stability. researchgate.netresearchgate.net Dipole-dipole interactions between polar substituents can also favor or disfavor certain conformations.

In substituted piperidines, the position of the substituents (axial vs. equatorial) is critical. For 4-phenylpiperidine, the conformational energies are very similar to those of the analogous phenylcyclohexane. nih.gov The bulky phenyl group has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6.

In the specific case of cis-4-phenyl-3-piperidinol, the phenyl and hydroxyl groups are fixed on the same side of the ring. To satisfy this cis relationship in a chair conformation, one substituent must be axial and the other equatorial. Given the large steric bulk of the phenyl group, it will overwhelmingly occupy the equatorial position at C-4. Consequently, the hydroxyl group at C-3 is forced into the axial position. This (4e, 3a) conformation is significantly more stable than the alternative chair form where the phenyl group is axial and the hydroxyl is equatorial (4a, 3e).

Influence of Protonation on Piperidinol Conformation

When cis-4-Phenyl-3-piperidinol is converted to its hydrochloride salt, the nitrogen atom becomes protonated, acquiring a positive charge (R-NH-R' → R-NH₂⁺-R'). This protonation has a profound impact on the conformational equilibrium, primarily through the introduction of strong electrostatic interactions. nih.govrsc.org

In 4-substituted piperidinium (B107235) salts with polar substituents like hydroxyl or halogens, protonation has been shown to stabilize the conformer where the substituent is in the axial position. nih.gov This stabilization is due to favorable electrostatic interactions between the positively charged nitrogen and the dipole of the polar substituent. For 4-hydroxypiperidine, this effect is so pronounced that the conformational preference is reversed upon protonation, with the axial form becoming favored. nih.gov

For cis-4-Phenyl-3-piperidinol HCl, the nitrogen is protonated, and the preferred conformation places the phenyl group equatorial and the hydroxyl group axial (4e, 3a). The positive charge on the ammonium (B1175870) group can have a stabilizing electrostatic interaction with the electronegative oxygen atom of the nearby axial hydroxyl group. This attractive charge-dipole interaction further stabilizes the (4e, 3a) conformation, making the preference for this arrangement even more pronounced in the hydrochloride salt than in the free base.

| Compound State | Dominant Conformation | Key Influencing Factors |

|---|---|---|

| Free Base (cis-4-Phenyl-3-piperidinol) | Chair (Phenyl Equatorial, Hydroxyl Axial) | Steric hindrance of the large phenyl group minimizes 1,3-diaxial strain. |

| HCl Salt (this compound) | Chair (Phenyl Equatorial, Hydroxyl Axial) | Steric preference of phenyl group, plus a stabilizing electrostatic (charge-dipole) interaction between the N-H⁺ and the axial C-OH. nih.gov |

Computational Chemistry in Conformational Analysis and Energy Landscapes

Computational chemistry provides powerful tools for investigating the complex conformational landscapes of molecules like this compound. nih.gov Methods such as molecular mechanics and quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model molecular structures and predict their properties. researchgate.netscirp.org

These computational approaches allow for the systematic exploration of different conformations (chair, boat, twist-boat) and the calculation of their relative energies. osti.gov By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, researchers can identify the lowest energy (most stable) conformations and the energy barriers for conversion between them. osti.gov

DFT calculations can accurately predict geometric parameters (bond lengths, angles), vibrational frequencies, and NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the conformational model. researchgate.netmdpi.com Furthermore, computational methods can quantify the energetic contributions of the various factors influencing conformation, such as steric repulsion and electrostatic interactions, providing a deeper insight into the forces that govern the three-dimensional structure of the molecule. nih.gov

Derivatization and Functionalization Strategies of Piperidinol Scaffolds

N-Functionalization Reactions of the Piperidine (B6355638) Nitrogen

The secondary amine in the piperidine ring of cis-4-phenyl-3-piperidinol is a key site for derivatization, readily undergoing various N-functionalization reactions. These modifications are crucial for introducing diverse substituents that can significantly alter the molecule's physical, chemical, and biological characteristics.

Common strategies for N-functionalization include N-alkylation and N-acylation.

N-Alkylation : This can be achieved by reacting the piperidine with alkyl halides (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. For direct alkylation, slowly adding the alkyl halide to the piperidine solution can help favor monoalkylation. researchgate.net

Reductive Amination : This powerful and widely used method involves the reaction of the piperidine with an aldehyde or a ketone in the presence of a reducing agent. nih.govharvard.edu The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding tertiary amine. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and mild reducing agent for this transformation, offering high selectivity and tolerance for various functional groups. harvard.edugoogle.com This one-pot procedure is highly efficient for creating a diverse range of N-substituted derivatives. nih.govchemicalbook.com

Aza-Michael Reaction : N-functionalization can also be accomplished via an aza-Michael reaction, where the piperidine nitrogen acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound like acrylonitrile (B1666552) or tert-butyl acrylate. researchgate.net

These reactions provide access to a broad spectrum of N-substituted cis-4-phenyl-3-piperidinol derivatives, including those with simple alkyl chains, benzyl (B1604629) groups, and more complex functionalities. nih.govresearchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkylpiperidine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine | harvard.educhemicalbook.com |

| N-Acylation | Acyl Chloride or Anhydride (B1165640) | N-Acylpiperidine (Amide) | researchgate.net |

| Aza-Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | researchgate.net |

O-Functionalization (Esterification and Etherification) of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the piperidinol scaffold is another key handle for derivatization through esterification and etherification reactions. These modifications introduce ester or ether linkages, which can influence the molecule's lipophilicity and interactions with biological targets.

Esterification : Esters of cis-4-phenyl-3-piperidinol can be synthesized by reacting the hydroxyl group with carboxylic acids, acyl chlorides, or acid anhydrides. google.com For instance, reaction with propionic anhydride in a suitable solvent like benzene (B151609) leads to the formation of the corresponding propionate (B1217596) ester. google.com Biocatalytic methods using lipases have also been employed for the synthesis of phenolic esters, a technique that could be applicable to piperidinol scaffolds. mdpi.com These enzymatic methods offer mild reaction conditions and high selectivity.

Etherification : Ethers can be prepared through reactions such as the Mitsunobu reaction or Williamson ether synthesis. The Mitsunobu reaction allows for the coupling of the piperidinol with another alcohol in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). nih.gov Alternatively, the hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether. nih.gov

The ability to form both esters and ethers from the hydroxyl group significantly expands the range of accessible derivatives. researchgate.netnih.gov

Aromatic Ring Modifications (Phenyl Group Functionalization)

The phenyl group at the C-4 position offers a third site for modification through electrophilic aromatic substitution (EAS). libretexts.org The reactivity and orientation of these substitutions are governed by the electronic properties of the piperidine ring attached to it. The alkyl nature of the substituent typically directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org

Standard EAS reactions can be applied to introduce a variety of functional groups:

Halogenation : Introduction of halogen atoms (e.g., -Cl, -Br) can be achieved using appropriate halogenating agents and a Lewis acid catalyst.

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can be subsequently reduced to an amino group (-NH₂) for further functionalization. libretexts.org

Friedel-Crafts Alkylation and Acylation : These reactions, mediated by Lewis acid catalysts, allow for the introduction of alkyl (-R) and acyl (-COR) groups, respectively, further extending the synthetic possibilities. organic-chemistry.org

The introduction of substituents on the phenyl ring can profoundly impact the molecule's electronic distribution and steric profile. researchgate.netnih.govresearchgate.net

| Reaction | Reagents | Electrophile | Substituent Introduced | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ | libretexts.org |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | X⁺ | -X | organic-chemistry.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR | organic-chemistry.org |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | -R | organic-chemistry.org |

Regioselective and Stereoselective Functionalization Approaches

Achieving regioselectivity and stereoselectivity is paramount when functionalizing complex scaffolds like piperidinols to generate specific isomers. nih.gov Modern synthetic methods offer sophisticated control over the site and spatial orientation of newly introduced functional groups.

For the piperidine ring, direct C-H functionalization has emerged as a powerful strategy. d-nb.infonih.gov Catalyst-controlled C-H insertion reactions, for example, can selectively introduce substituents at specific positions of the piperidine ring. The choice of catalyst and the nature of the protecting group on the nitrogen atom can direct the functionalization to different carbon atoms (e.g., C-2, C-3, or C-4). d-nb.infonih.gov Such methods allow for the construction of positional analogues that would be challenging to access through traditional synthetic routes. nih.gov

Another approach involves the generation of enamines or enolates from piperidine precursors, followed by reaction with electrophiles. For instance, the dehydrohalogenation of an N-chloro-piperidine can produce an enamine, which can then be regioselectively alkylated at the C-3 position. odu.edu The stereochemical outcome of such reactions can often be influenced by the reaction conditions and the steric environment of the substrate. benjamin-bouvier.frlookchem.com

Alkylation and acylation are fundamental reactions for modifying the piperidinol scaffold, and applying them with regioselective and stereoselective control is a key synthetic challenge. chemicalbook.com

Alkylation : Beyond N-alkylation, C-alkylation of the piperidine ring can be achieved. As mentioned, forming an enamide anion from a piperideine intermediate allows for regioselective alkylation at the C-3 position upon reaction with alkyl halides. odu.edu The stereoselectivity of alkylation reactions, particularly on chiral piperidine derivatives, is influenced by factors such as the conformation of the ring and the direction of electrophilic attack, which can be controlled to favor the formation of a specific diastereomer. benjamin-bouvier.fr

Acylation : N-acylation is a straightforward method to introduce an amide functionality. researchgate.net For instance, reacting an N-substituted 4-anilinopiperidine with propionyl chloride yields the corresponding anilido-ester. researchgate.net C-acylation can also be achieved through methods like the Friedel-Crafts acylation on the phenyl ring. The development of stereoselective acylation methods is crucial for synthesizing enantiomerically pure compounds. chemrevlett.com

The strategic application of these functionalization approaches enables the creation of diverse libraries of cis-4-phenyl-3-piperidinol derivatives, each with unique structural features tailored for specific research purposes.

Utility of Phenyl Piperidinol Compounds As Chiral Scaffolds and Building Blocks

Precursors for Chiral Ligands and Organocatalysts

The precise spatial arrangement of the hydroxyl and phenyl groups in cis-4-phenyl-3-piperidinol makes it an attractive starting material for the development of novel chiral ligands and organocatalysts. The 1,2-amino alcohol moiety within the piperidine (B6355638) ring is a key feature found in many successful catalysts. beilstein-journals.org

The nitrogen and oxygen atoms can act as bidentate coordinating sites for metal centers, forming chiral Lewis acid catalysts. The phenyl group provides steric bulk, which can effectively shield one face of the catalyst, thereby directing the approach of substrates and inducing high levels of enantioselectivity in chemical transformations. Furthermore, the piperidine nitrogen can be readily functionalized to fine-tune the steric and electronic properties of the resulting ligand or to attach it to a solid support.

While specific examples detailing the conversion of cis-4-phenyl-3-piperidinol HCl into widely-used catalysts are not extensively documented, the principle is well-established with analogous structures. For instance, chiral cis-disubstituted pyrrolidines have been successfully synthesized and employed as highly effective organocatalysts in enantioselective Michael additions, achieving excellent yields and enantioselectivities (up to >99% ee). rsc.orgresearchgate.net This demonstrates the potential of cyclic amino alcohols as platforms for asymmetric catalysis. The development of new families of C₂-symmetric N,N'-dioxides from chiral amino acids further underscores the value of chiral backbones in creating effective ligands for a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.net The cis-4-phenyl-3-piperidinol scaffold is poised for similar applications, offering a rigid and stereochemically defined framework for the design of next-generation catalysts.

Application in the Synthesis of Complex Molecular Architectures

Chiral building blocks are fundamental to the total synthesis of complex natural products and pharmaceuticals. The 2-substituted 3-hydroxypiperidine (B146073) scaffold, to which cis-4-phenyl-3-piperidinol belongs, is a core structural element in numerous bioactive compounds. beilstein-journals.org Its presence in these molecules highlights its importance as a synthon that imparts specific conformational constraints and stereochemical information crucial for biological activity.

A prominent example of a complex molecule containing a related scaffold is the potent and selective non-peptidic human neurokinin-1 (NK₁) substance P receptor antagonist, L-733,060. beilstein-journals.org The synthesis of such molecules often relies on the stereoselective construction of the substituted piperidine ring. The availability of enantiomerically pure building blocks like cis-4-phenyl-3-piperidinol can significantly streamline synthetic routes, avoiding challenging and often low-yielding resolution steps.

Development of Diverse Compound Libraries from Piperidinol Cores

In modern drug discovery, the creation of compound libraries based on a central, drug-like scaffold is a key strategy for identifying novel therapeutic agents. The 4-phenyl piperidine framework is considered a "biologically useful scaffold" for a variety of biological targets. researchgate.net Its derivatives have shown activity as mu-opioid receptor agonists, antivirals, and antibacterials. researchgate.netnih.govgoogle.com

The cis-4-phenyl-3-piperidinol core is an excellent starting point for generating diverse libraries of compounds for high-throughput screening. The piperidine nitrogen can be readily alkylated or acylated with a wide range of substituents using parallel synthesis techniques. This allows for the systematic exploration of the chemical space around the core scaffold. For example, a library of 4-phenyl piperidinol derivatives was generated to explore the structure-activity relationship (SAR) for anti-tuberculosis activity, leading to the identification of potent hits. researchgate.net

The functional groups of the cis-4-phenyl-3-piperidinol scaffold offer multiple points for diversification:

N-Substitution: The secondary amine can be modified to introduce a wide variety of side chains, influencing properties like solubility, cell permeability, and target binding.

O-Substitution: The hydroxyl group can be etherified, esterified, or used as a handle to attach other molecular fragments.

Aromatic Substitution: The phenyl group can be substituted at its ortho, meta, or para positions to probe interactions within a receptor binding pocket.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, NMR provides a detailed picture of the molecular architecture.

In the context of cis-4-Phenyl-3-piperidinol HCl, both ¹H and ¹³C NMR spectroscopy are instrumental. The proton NMR spectrum would reveal the chemical environment of each hydrogen atom, while the carbon NMR spectrum would provide information about the carbon skeleton. The 'cis' configuration of the phenyl and hydroxyl groups on the piperidine (B6355638) ring significantly influences the chemical shifts of the neighboring protons, particularly H3 and H4. Due to the anisotropic effect of the phenyl ring, the proton at C3 would likely experience a different shielding effect compared to its counterpart in the 'trans' isomer.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2ax | 3.10 | dd | J = 12.5, 3.0 |

| H2eq | 3.50 | dt | J = 12.5, 2.0 |

| H3 | 4.10 | m | - |

| H4 | 2.90 | t | J = 10.0 |

| H5ax | 1.80 | qd | J = 12.0, 4.0 |

| H5eq | 2.10 | ddd | J = 12.0, 3.0, 2.0 |

| H6ax | 2.95 | td | J = 12.5, 3.5 |

| H6eq | 3.30 | d | J = 12.5 |

| Phenyl-H | 7.20-7.40 | m | - |

| NH | 9.50 | br s | - |

| OH | 5.50 | d | J = 4.0 |

The analysis of vicinal coupling constants (³J) between adjacent protons provides valuable information about the dihedral angles between them, as described by the Karplus equation. In the piperidine ring of this compound, the magnitude of the coupling constants between protons on adjacent carbons can elucidate the preferred conformation of the ring (e.g., chair, boat, or twist-boat).

For a chair conformation, the coupling between axial-axial protons (³J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz). By carefully analyzing the coupling patterns of the piperidine ring protons, the predominant conformation and the orientation of the substituents can be determined. For instance, a large coupling constant between H3 and H4 would suggest a diaxial relationship, which would be inconsistent with the cis stereochemistry in a stable chair conformation. Therefore, smaller J-values for the H3-H4 coupling would be expected.

Lanthanide-induced shift (LIS) reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl and amino groups in this compound. nih.govnih.gov This coordination induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle between the proton and the lanthanide ion.

By adding a chiral lanthanide shift reagent, it is possible to distinguish between enantiomers, as they will form diastereomeric complexes with different NMR spectra. For this compound, a europium-based reagent like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) could be employed. The protons closer to the coordination site (the hydroxyl and amino groups) will experience the largest shifts, aiding in the assignment of complex spectra and providing further confirmation of the relative stereochemistry.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the relative stereochemistry of a molecule. libretexts.org NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å.

For this compound, a NOESY experiment would be expected to show a cross-peak between the proton at C3 and the proton at C4, as they are on the same face of the piperidine ring. Additionally, correlations between the axial and equatorial protons on the piperidine ring can help to confirm the chair conformation and the relative orientation of the substituents. The absence of a NOE between the phenyl group protons and certain piperidine ring protons could also provide crucial stereochemical information.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute and relative stereochemistry. To perform this analysis, a single crystal of this compound of suitable quality is required.

The resulting crystal structure would unambiguously confirm the 'cis' relationship between the phenyl and hydroxyl groups. Furthermore, if a chiral crystallization method is used or if the compound crystallizes in a chiral space group, the absolute configuration (R or S) at the chiral centers (C3 and C4) can be determined. The crystallographic data would also reveal the preferred conformation of the piperidine ring in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups and the chloride counter-ion.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Advanced Mass Spectrometry for Structural Confirmation and Isomer Differentiation

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight of this compound and for differentiating it from its isomers. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula.

Electron ionization (EI) mass spectrometry would produce a fragmentation pattern that is characteristic of the molecule's structure. The fragmentation of the piperidine ring and the loss of the phenyl and hydroxyl groups would generate specific fragment ions. The relative abundance of these fragments can provide clues about the stability of different parts of the molecule and can be used to distinguish between the 'cis' and 'trans' isomers, as their stereochemistry can influence the fragmentation pathways. For instance, the 'cis' isomer might exhibit a unique fragmentation pattern due to the proximity of the phenyl and hydroxyl groups, potentially leading to a specific rearrangement or elimination reaction that is less favorable in the 'trans' isomer.

Kinetic and Thermodynamic Aspects of Piperidinol Synthesis and Transformations

Reaction Kinetics and Determination of Rate-Determining Steps

The rate equation for a reaction is an experimentally determined formula that relates the reaction rate to the concentrations of the reactants. For example, if a hypothetical reaction A + B → C is found to have a rate equation of rate = k[A][B], it is described as having second-order kinetics. A study on the tartaric acid-catalyzed synthesis of certain piperidines found that the reaction followed second-order kinetics. nih.govresearchgate.net

Determining the rate-determining step involves comparing the experimentally observed rate law with the rate laws predicted by different possible mechanisms. wikipedia.org For the synthesis of some highly substituted piperidines, kinetic results indicated that the first step of the proposed mechanism was the rate-determining step. nih.govresearchgate.net This is a common scenario in multi-step syntheses where the initial formation of a reactive intermediate is the slowest part of the process. wikipedia.org

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy leads to a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower Ea. |

Thermodynamic Control Versus Kinetic Control in Piperidinol Reactions

When a chemical reaction can yield two or more different products, the composition of the final product mixture can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com The distinction is critical when competing reaction pathways lead to different isomers, such as the cis and trans diastereomers of 4-Phenyl-3-piperidinol.

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest, which is the one that proceeds via the transition state with the lowest activation energy. libretexts.orgmasterorganicchemistry.com This product is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the reactions may become reversible. This allows an equilibrium to be established between the products. libretexts.org Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. masterorganicchemistry.com This product is known as the thermodynamic product.

The interplay between these two forms of control can be observed in the synthesis of piperidine (B6355638) derivatives. For example, in a study on the formation of certain piperidinones, it was found that an initially formed trans-isomer would convert into the more stable cis-isomer over a longer reaction time. nih.gov This suggests that the trans-isomer is the kinetic product (formed faster), while the cis-isomer is the thermodynamic product (more stable).

The choice of reaction conditions, particularly temperature, is a key tool for directing the outcome of such reactions. jackwestin.com

Low Temperature: Favors the kinetic product, as there is insufficient energy to overcome the activation barrier for the reverse reaction or for the conversion of the kinetic product to the thermodynamic product. libretexts.org

High Temperature: Favors the thermodynamic product by providing enough energy to make the reaction pathways reversible, allowing the system to settle into the lowest energy state, which corresponds to the most stable product. masterorganicchemistry.com

Table 2: Comparison of Kinetic and Thermodynamic Control

| Feature | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Governing Factor | Rate of product formation | Stability of the product |

| Product Formed | The product that forms fastest (lower activation energy). jackwestin.com | The most stable product (lower Gibbs free energy). wikipedia.org |

| Reaction Conditions | Typically lower temperatures, shorter reaction times. libretexts.org | Typically higher temperatures, longer reaction times to allow for equilibrium. masterorganicchemistry.com |

| Reversibility | The reaction is effectively irreversible. libretexts.org | The reaction is reversible. libretexts.org |

Energy Profiles and Activation Parameters of Key Synthetic Steps

The concepts of kinetic and thermodynamic control can be visualized using reaction energy profile diagrams. These diagrams plot the change in potential energy as reactants are converted into products, passing through a high-energy transition state.

In a scenario where the kinetic product is not the thermodynamic product, the energy profile would show two different pathways from an intermediate. The pathway to the kinetic product has a lower activation energy barrier, but the final product is at a higher energy level than the thermodynamic product. Conversely, the pathway to the thermodynamic product has a higher activation energy barrier, but the final product is more stable.

Thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be calculated from experimental kinetic data obtained at different temperatures. nih.govresearchgate.net These parameters provide deeper insight into the transition state and the mechanism of the rate-determining step.

Activation Enthalpy (ΔH‡): Represents the energy required to break and form bonds in reaching the transition state.

Activation Entropy (ΔS‡): Reflects the change in the degree of order or randomness when the reactants form the transition state.

Ring Transformation Reactions of Piperidinol Derivatives

Ring Expansion Methodologies Applied to Piperidinols

Ring expansion of piperidinol derivatives provides a valuable pathway to azepanes, seven-membered nitrogen-containing rings. A prominent method for achieving this transformation involves the use of diethylaminosulfur trifluoride (DAST). When piperidine (B6355638) derivatives containing a hydroxymethyl group at the C2 position are treated with DAST, they can undergo a ring expansion to yield 3-fluoroazepanes. dntb.gov.uaumich.edu This reaction proceeds through the conversion of the alcohol into a good leaving group by DAST, which then facilitates a rearrangement. umich.edu

The rearrangement is believed to occur via the formation of an aziridinium (B1262131) intermediate, which is subsequently opened by a nucleophile, leading to the expanded ring system. dntb.gov.ua This methodology has been successfully applied to convert 2-hydroxymethylpiperidines into 3-fluoroazepanes. dntb.gov.ua While the primary focus of some studies has been on the expansion of prolinols to piperidines, the underlying principle of an aziridinium-mediated rearrangement is applicable to the expansion of piperidinols to azepanes. researchgate.net

| Method | Reagent | Starting Material | Product | Key Intermediate |

| DAST-Induced Rearrangement | Diethylaminosulfur trifluoride (DAST) | 2-Hydroxymethylpiperidines | 3-Fluoroazepanes | Aziridinium ion |

Ring Contraction Methodologies for Piperidine Systems

The transformation of a six-membered piperidine ring into a five-membered pyrrolidine (B122466) ring is a synthetically useful, albeit challenging, process. Compared to the numerous methods for carbocyclic ring contractions, strategies for saturated nitrogen heterocycles are less common. nih.gov

One modern approach involves an oxidative rearrangement using a hypervalent iodine reagent, such as phenyliodine diacetate (PhI(OAc)₂). This method facilitates the ring contraction of N-H piperidines to their corresponding pyrrolidine derivatives. dntb.gov.ua The reaction proceeds through an iminium ion intermediate which is then trapped by a nucleophile. dntb.gov.ua